(S)-3-hydroxycyclohexanone
Overview
Description
(S)-3-Hydroxycyclohexanone is an organic compound with the molecular formula C6H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Hydroxycyclohexanone can be synthesized through several methods. One common approach involves the reduction of 3-oxocyclohexanone using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric hydrogenation of 3-hydroxycyclohex-2-enone using a chiral rhodium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of 3-oxocyclohexanone using specific dehydrogenases can yield high enantiomeric purity. This method is preferred due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Hydroxycyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-oxocyclohexanone using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Oxocyclohexanone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
(S)-3-Hydroxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and kinetics.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a building block in materials science.
Mechanism of Action
The mechanism of action of (S)-3-hydroxycyclohexanone involves its interaction with specific enzymes or catalysts. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The molecular targets include dehydrogenases and reductases, which facilitate its conversion to other compounds. The pathways involved typically include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
3-Hydroxycyclohexanone: The racemic mixture of the compound.
3-Oxocyclohexanone: The oxidized form of (S)-3-hydroxycyclohexanone.
Cyclohexanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement allows for selective interactions in biological systems, making it a crucial intermediate in the development of chiral drugs and other specialized chemicals.
Properties
IUPAC Name |
(3S)-3-hydroxycyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQGUWCLBRMJ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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